3-(2-Ethylphenyl)butan-2-ol
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Overview
Description
3-(2-Ethylphenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a 2-ethylphenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol . For instance, the reaction of 2-ethylphenylmagnesium bromide with butanone can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3-(2-Ethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, facilitating various chemical reactions. Additionally, its aromatic ring can engage in π-π interactions with other aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-butanol
- 3-Phenyl-2-butanol
- 2-(3-Ethylphenyl)butan-2-ol
Uniqueness
3-(2-Ethylphenyl)butan-2-ol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(2-ethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-4-11-7-5-6-8-12(11)9(2)10(3)13/h5-10,13H,4H2,1-3H3 |
InChI Key |
SXLJAQGOWLJCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)C(C)O |
Origin of Product |
United States |
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